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molecular formula C8H6F2O2 B123782 2,6-Difluoro-3-methoxybenzaldehyde CAS No. 149949-30-4

2,6-Difluoro-3-methoxybenzaldehyde

Cat. No. B123782
M. Wt: 172.13 g/mol
InChI Key: WJCGNXHXQFFRKB-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

A stirred solution of 600 mg (3.48 mmol) of 2,6-difluoro-3-methoxybenzaldehyde (CAS 149949-30-4) in 8 ml of ethanol at 0° C. was admixed with 65.9 mg (1.74 mmol) of sodium borohydride in portions. After stirring at 0° C. for 30 min, the reaction mixture was quenched with water and extracted three times with methyl tert-butyl ether. The combined organic extracts were washed with water and saturated aqueous sodium chloride solution, and dried with a phase separation cartridge. The solvent was drawn off to dryness under reduced pressure, which gave 550 mg (89% of theory) of the target compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
65.9 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([F:12])[C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([F:12])[C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1OC)F
Step Two
Name
Quantity
65.9 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with water and saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried with a phase separation cartridge
CUSTOM
Type
CUSTOM
Details
gave 550 mg (89% of theory) of the target compound

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C(=CC=C1OC)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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